molecular formula C24H48N2O8 B10762483 N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid

N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B10762483
M. Wt: 492.6 g/mol
InChI Key: WSXKZIDINJKWPM-UHFFFAOYSA-N
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Description

N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound that falls under the category of carbohydrate acid derivatives . This compound is characterized by its unique structure, which includes both amine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of 5-hepten-2-amine, N,6-dimethyl-, which can be synthesized through the reaction of 4-hexenylamine with methyl iodide under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the tetrahydroxyhexanedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the carboxylic acid groups can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-dimethyl-5-hepten-2-amine 2,3,4,5-tetrahydroxyhexanedioic acid is unique due to its combination of amine and carboxylic acid functional groups, which provide it with versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

N,6-dimethylhept-5-en-2-amine;2,3,4,5-tetrahydroxyhexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKZIDINJKWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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